1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole is a synthetic compound with significant interest in various chemical applications. The compound is characterized by its unique structure, which includes a bromodifluoromethyl group and a chloro substituent on a benzodiazole ring. The chemical structure is represented by the formula CBrClFN. Its CAS number is 2763750-85-0, indicating its registration in chemical databases.
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole belongs to the class of halogenated benzodiazoles, which are known for their diverse biological activities and utility in medicinal chemistry. This compound specifically features both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with biological systems.
The synthesis of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole typically involves the reaction of appropriate benzodiazole derivatives with bromodifluoromethylating agents. One common method includes the use of carbon tetrabromide as a brominating agent under reflux conditions, facilitating the introduction of the bromodifluoromethyl group onto the benzodiazole framework.
The synthesis process may involve several steps:
The molecular structure of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be visualized using SMILES notation: Clc1nc2c(n1C(Br)(F)F)cccc2. This representation indicates the arrangement of atoms within the molecule, highlighting the presence of halogens and nitrogen atoms in the benzodiazole ring system.
The compound can participate in various chemical reactions due to its electrophilic nature stemming from the halogen substituents. Notable reactions include:
For example, when treated with strong nucleophiles like amines or thiols, nucleophilic substitution reactions can occur at the chloro position, leading to new derivatives that may exhibit enhanced biological activity or altered properties.
Studies on related compounds suggest that halogenated benzodiazoles can exhibit anti-cancer properties by inhibiting specific kinases or modulating cellular signaling pathways.
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole has potential applications in:
Research continues to explore its utility in drug development and as a reagent in organic synthesis due to its unique reactivity profile and structural characteristics.
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 21416-14-8